6-Methoxy-3-methyl-1H-indazole
Overview
Description
6-Methoxy-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibition
6-Methoxy-3-methyl-1H-indazole derivatives have been identified as potential inhibitors of tubulin polymerization. A study by Minegishi et al. (2015) found that certain indenopyrazoles, structurally related to this compound, exhibited promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities. This activity is attributed to the inhibition of tubulin accumulation and microtubule formation, leading to cell cycle arrest in cancer cells.
Synthesis of PET Probes for Imaging
In the field of medical imaging, Gao et al. (2013) synthesized a compound related to this compound as a potential PET probe for imaging the enzyme PIM1. This enzyme is a proviral integration site in moloney murine leukemia virus kinase 1 and is significant in cancer research.
Anticancer Applications
Several studies have explored the anticancer properties of indazole derivatives. Hoang et al. (2022) discovered a series of 6-substituted amino-1H-indazole derivatives with significant antiproliferative activity in various human cancer cell lines. These compounds demonstrated potential as novel anticancer agents.
Synthesis and Spectroscopic Evaluation
Indazole derivatives, including those similar to this compound, have been synthesized and evaluated for various applications. For instance, Qiu et al. (2010) investigated the cyclization of certain hydrazones in the presence of polyphosphoric acid, leading to the production of methoxy indazoles.
Neuroprotective Role
In the context of neurological disorders, Xiao-feng et al. (2016) studied the neuroprotective role of a compound structurally related to this compound in a mouse model of Parkinson's disease. The compound showed a protective effect on dopaminergic neurons and alleviated behavioral damage.
Antibacterial and Antifungal Agent
The scaffold of indazole, which includes this compound, has been studied for its antibacterial and antifungal properties. Panda et al. (2022) highlighted indazole's potential as an antimicrobial agent, with several derivatives showing efficacy against bacterial strains such as Escherichia coli and fungal strains like Candida albicans.
Mechanism of Action
Target of Action
6-Methoxy-3-methyl-1H-indazole is a derivative of the indazole family . Indazoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that result in their biological activity .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological properties .
Result of Action
Indazole derivatives have been known to exhibit various biologically vital properties .
Safety and Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They display versatile biological activities and serve as structural motifs in drug molecules . Therefore, numerous methods are being developed to construct these heterocycles with better biological activities .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression . For example, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body can affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
6-methoxy-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12-2)5-9(8)11-10-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRWFBGSDLRPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624422 | |
Record name | 6-Methoxy-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7746-29-4 | |
Record name | 6-Methoxy-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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